molecular formula C13H11FN4 B8447986 7-Ethyl-4-(4-fluorophenyl)-7H-imidazo[4,5-c]pyridazine

7-Ethyl-4-(4-fluorophenyl)-7H-imidazo[4,5-c]pyridazine

Cat. No. B8447986
M. Wt: 242.25 g/mol
InChI Key: UVLBGLSQXYKNIX-UHFFFAOYSA-N
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Patent
US08952008B2

Procedure details

Concentrated sulphuric acid (66 g, 0.67 mol) was carefully added to 7-ethyl-4-(4-fluorophenyl)-7H-imidazo[4,5-c]pyridazine (Preparation 9, 2.3 g, 9.5 mmol) surrounded by an ice bath, and the resultant reaction mixture was gently stirred at room temperature until a homogeneous solution was observed. To this solution was added 1,3-dibromo-5,5-dimethylhydantoin (2.7 g, 9.5 mmol) portion-wise, and stirring was continued at 0° C. for 2 hours. The reaction mixture was poured carefully into aqueous sodium bisulphite (200 mL), and then basified with an aqueous sodium hydroxide solution (2 M) to pH=8 keeping the temperature below 20° C. EtOAc (50 mL) was added and the layers were separated. The aqueous layer was extracted with EtOAc (2×50 mL). The combined organic phases were washed with saturated brine solution, dried over Na2SO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography eluting with petroleum ether:CH2Cl2 1:1 followed by trituration with EtOAc to afford the title compound as a white solid in 41% yield, 1.25 g.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
41%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH2:6]([N:8]1[C:12]2[N:13]=[N:14][CH:15]=[C:16]([C:17]3[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=3)[C:11]=2[N:10]=[CH:9]1)[CH3:7].[Br:24]N1C(C)(C)C(=O)N(Br)C1=O.S(=O)(O)[O-].[Na+].[OH-].[Na+]>CCOC(C)=O>[Br:24][C:19]1[CH:18]=[C:17]([C:16]2[C:11]3[N:10]=[CH:9][N:8]([CH2:6][CH3:7])[C:12]=3[N:13]=[N:14][CH:15]=2)[CH:22]=[CH:21][C:20]=1[F:23] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
66 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)N1C=NC2=C1N=NC=C2C2=CC=C(C=C2)F
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was gently stirred at room temperature until a homogeneous solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
surrounded by an ice bath
CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
the temperature below 20° C
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with petroleum ether:CH2Cl2 1:1

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)C=1C2=C(N=NC1)N(C=N2)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.